6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
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Description
Scientific Research Applications
Synthesis and Biological Applications
Anticancer Activities : Derivatives similar to the chemical structure have been synthesized and evaluated for their anticancer activity against a range of cancer cell lines, demonstrating the potential utility of these compounds in cancer research (Bekircan et al., 2008).
Antimicrobial and Antiviral Activities : Studies have focused on the synthesis of novel pyrimidine and fused pyrimidine derivatives, with evaluations of their antimicrobial activities. Although not all synthesized compounds showed significant activity, this area of research highlights the ongoing interest in developing new therapeutic agents (Mahmoud et al., 2011).
Synthetic Methodologies : Research into the synthesis of 1,2-benzothiazines through rhodium-catalyzed processes illustrates the chemical interest in creating structurally complex heterocycles, potentially offering novel functionalities for various scientific applications (Jeon et al., 2016).
Chemical Structure and Properties
Fluorescence Properties : The investigation of novel fluorescent compounds, including those based on benzothiazine derivatives, has been a topic of interest. Such studies aim to understand the electronic properties and potential applications of these compounds in materials science and bioimaging (Yokota et al., 2012).
Non-Covalent Interactions and Solvent Effects : Research into the non-covalent interactions and solvent-dependent properties of sulfadiazine derivatives has provided insights into the structural characteristics that influence the biological activity and solubility of heterocyclic compounds (Shahid et al., 2018).
Properties
IUPAC Name |
6-ethyl-2-[(4-methoxyphenyl)methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-23-17-7-5-4-6-16(17)19-18(28(23,24)25)12-21-20(22-19)27-13-14-8-10-15(26-2)11-9-14/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGIFIRWQZFYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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